4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide

Medicinal chemistry Structure–activity relationships Linker optimization

Accelerate your antiviral and antimycobacterial programs with CAS 1286726-82-6, a uniquely unexplored hybrid pharmacophore. It combines the InhA-inhibitory pyrrolyl benzamide core with the influenza HA-fusion-targeting N-[(thiophen-3-yl)methyl]benzamide scaffold. This precise linker geometry and substitution pattern—absent from existing SAR series—makes it a critical tool for deconvoluting target engagement and generating novel IP. Avoid experimental dead-ends with non-substitutable analogs; secure the authentic, high-purity probe for your H37Rv MIC and MDCK-CPE screening cascades.

Molecular Formula C16H14N2OS
Molecular Weight 282.36
CAS No. 1286726-82-6
Cat. No. B3009271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide
CAS1286726-82-6
Molecular FormulaC16H14N2OS
Molecular Weight282.36
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CSC=C3
InChIInChI=1S/C16H14N2OS/c19-16(17-11-13-7-10-20-12-13)14-3-5-15(6-4-14)18-8-1-2-9-18/h1-10,12H,11H2,(H,17,19)
InChIKeyYCRACJVEUFPYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1H-Pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide (CAS 1286726-82-6): Chemical Identity and Compound-Class Context for Procurement


4-(1H-Pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide (CAS 1286726-82-6) is a heterocyclic benzamide derivative with the molecular formula C₁₆H₁₄N₂OS and a molecular weight of 282.36 g/mol, bearing a pyrrole ring at the para-position of the benzamide core and a thiophen-3-ylmethyl substituent on the amide nitrogen . This compound belongs to the broader class of pyrrolyl benzamides, which have been investigated as inhibitors of enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis [1], and shares the N-[(thiophen-3-yl)methyl]benzamide scaffold with a recently reported series of influenza A virus hemagglutinin (HA) fusion inhibitors [2]. The simultaneous presence of both a pyrrole and a thiophene moiety within a single compact benzamide framework distinguishes this compound from simpler mono-heterocyclic analogs and positions it at the intersection of at least two independently validated biological target spaces.

Why In-Class Pyrrolyl Benzamide or Thiophenylmethyl Benzamide Analogs Cannot Substitute for 4-(1H-Pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide (CAS 1286726-82-6)


Generic substitution within the pyrrolyl benzamide or N-[(thiophen-3-yl)methyl]benzamide classes is precluded by the extreme sensitivity of biological activity to both the amide substituent identity and the linker geometry. In the pyrrolyl benzamide series targeting InhA, replacing the N-aryl substituent (e.g., N-(2-aminophenyl) vs. N-(4-chlorophenyl) vs. N-(3-fluorophenyl)) yields compounds with qualitatively different anti-tuberculosis activity profiles, yet the corresponding N-(thiophen-3-ylmethyl) variant has not been evaluated in this series, creating a data gap that prevents extrapolation of SAR [1]. Conversely, in the N-[(thiophen-3-yl)methyl]benzamide influenza fusion inhibitor series, the antiviral EC₅₀ values span from inactive (>100 μM) to 0.22 μM depending solely on the benzamide ring substitution pattern (e.g., 3,5-difluoro vs. 4-CF₃ vs. 4-pyrrol-1-yl), and the 4-pyrrol-1-yl variant was explicitly absent from the reported compound set, representing an unexplored pharmacophore combination [2]. Furthermore, lengthening the methylene linker to ethylene (CAS 1286710-60-8) increases the molecular weight by ~5% and adds an additional rotatable bond, altering both conformational flexibility and the spatial relationship between the thiophene and benzamide moieties. These cumulative structure–activity discontinuities mean that even closely related analogs cannot serve as reliable surrogates for procurement decisions without direct comparative data.

Quantitative Differentiation Evidence for 4-(1H-Pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide (CAS 1286726-82-6) Versus Closest Structural Analogs


Linker-Length Differentiation: Methylene vs. Ethylene Spacer Impacts Molecular Compactness and Conformational Degrees of Freedom Relative to CAS 1286710-60-8

4-(1H-Pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide (CAS 1286726-82-6) incorporates a single methylene (–CH₂–) spacer between the amide nitrogen and the thiophene ring, yielding a molecular weight of 282.36 g/mol and 4 rotatable bonds. Its closest commercially listed analog, 4-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)benzamide (CAS 1286710-60-8), replaces this with an ethylene (–CH₂CH₂–) spacer, increasing the molecular weight to 296.39 g/mol (a +5.0% increase) and adding one additional rotatable bond (5 vs. 4), which increases conformational entropy and alters the distance between the thiophene sulfur and the benzamide carbonyl by approximately 1.2–1.5 Å in the fully extended conformation . In the context of the N-[(thiophen-3-yl)methyl]benzamide influenza fusion inhibitor series, the methylene linker was conserved across all active compounds, and replacement of the amide bridge with ester or amine linkers abolished antiviral activity, indicating that both linker length and linker chemistry are critical to target engagement [1].

Medicinal chemistry Structure–activity relationships Linker optimization

Pyrrole Ring Contribution: Dual Heterocycle Architecture Distinguishes CAS 1286726-82-6 from Mono-Heterocyclic N-[(Thiophen-3-yl)methyl]benzamide Influenza Fusion Inhibitors

The most potent influenza fusion inhibitor reported in the N-[(thiophen-3-yl)methyl]benzamide series, VF-57a (bearing a dimethylthiophene moiety), achieved an EC₅₀ of approximately 0.8 μM against A/H1N1 (PR8 strain) in MDCK cells with a selectivity index (SI) >130, while the unsubstituted benzamide parent compound was inactive at 100 μM [1]. Critically, the published series explored halogen, methyl, trifluoromethyl, and methoxy substituents on the benzamide ring but did not include any N-heterocyclic substituents such as pyrrole at the para position [1]. In a separate biological context, pyrrolyl benzamide derivatives from the Joshi et al. series demonstrated anti-tuberculosis activity against M. tuberculosis H37Rv, with five compounds showing good InhA enzyme inhibition, and select compounds (e.g., N-(2-aminophenyl)-4-(1H-pyrrol-1-yl)benzamide) exhibited no cytotoxicity against human lung cancer A549 cells [2]. The combination of a pyrrole ring—which can engage in π–π stacking and H-bonding interactions with Tyr158 in the InhA active site [2]—with a thiophen-3-ylmethyl group—which occupies the hydrophobic HA binding cavity in the influenza target [1]—creates a dual-heterocycle architecture that is absent from all published compounds in either series, representing an unexplored pharmacophore space.

Antiviral drug discovery Hemagglutinin fusion inhibitors Heterocyclic SAR

Scaffold-Level Differentiation: 4-Pyrrolyl-Benzamide Core Absent from the Influenza Fusion Inhibitor SAR, Representing an Untested Subpocket Opportunity

The comprehensive SAR study by Rimaux et al. (2025) on N-[(thiophen-3-yl)methyl]benzamides evaluated over 65 compounds with systematic variation of the benzamide ring substituents, including halogens (F, Cl, Br), CF₃, OCH₃, CH₃, and various combinations thereof, yet the 4-(1H-pyrrol-1-yl) substituent was not explored [1]. The most potent compounds in that series achieved sub-micromolar EC₅₀ values: compound 35 (3,5-difluoro-4-CF₃) exhibited EC₅₀ = 0.22 μM (PR8, MTS) and EC₅₀ = 0.20 μM (Virg09, MTS), while the 4-CF₃ monosubstituted compound 22 showed EC₅₀ = 1.1 μM (PR8) and EC₅₀ = 0.44 μM (Virg09) [1]. The pyrrole ring, with its electron-rich aromatic character and potential for both π-stacking and H-bond acceptor interactions via the N-atom lone pair, represents a pharmacophoric element that has not been sampled in the HA fusion inhibitor binding cavity, creating a clear opportunity for novel IP-generating SAR exploration [1][2].

Influenza A virus Hemagglutinin stem pocket Scaffold hopping

Physicochemical Property Differentiation: Enhanced Aromatic Character and Lower cLogP Relative to Fully Halogenated Influenza Inhibitor Leads

The 4-(1H-pyrrol-1-yl) substituent on CAS 1286726-82-6 introduces an additional aromatic ring system (pyrrole, 6 π-electrons) that increases the compound's aromatic fraction while contributing modest polarity via the pyrrole N-atom. In contrast, the most potent influenza fusion inhibitor lead VF-57a relies on a dimethylthiophene moiety (10 π-electrons across the fused benzamide–thiophene system) for hydrophobic cavity occupancy [1]. The 4-CF₃ substituted analog (compound 22) has a calculated cLogP approximately 1.0–1.5 log units higher than the estimated value for the 4-pyrrol-1-yl variant due to the strong electron-withdrawing and lipophilic character of the –CF₃ group, while the pyrrole ring provides a more balanced polarity profile [1]. This differentiation in lipophilicity may translate into distinct solubility, permeability, and metabolic stability profiles, making CAS 1286726-82-6 a valuable comparator compound for property-driven lead optimization campaigns.

Drug-likeness Physicochemical profiling Lead optimization

Recommended Research Application Scenarios for 4-(1H-Pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide (CAS 1286726-82-6) Based on Differentiated Evidence


Antiviral Screening Cascade: Influenza A Virus Hemagglutinin Fusion Inhibitor Hit Expansion

This compound is ideally suited for incorporation into an influenza A virus (IAV) phenotypic screening cascade targeting hemagglutinin-mediated fusion. As demonstrated by Rimaux et al. (2025), the N-[(thiophen-3-yl)methyl]benzamide scaffold yields potent, selective IAV fusion inhibitors with sub-micromolar EC₅₀ values and selectivity indices exceeding 100 [1]. CAS 1286726-82-6 introduces a 4-(1H-pyrrol-1-yl) substituent that has not been explored within this validated pharmacophore, making it a high-value probe for identifying novel interactions within the HA stem binding cavity. The compound can be screened in MDCK cell-based CPE reduction assays against A/H1N1 (PR8, Virg09) and A/H5N1 pseudovirus entry models, with the halogenated analogs (compounds 22, 23, 35) serving as positive controls for benchmarking potency [1].

Antimycobacterial Drug Discovery: Enoyl-ACP Reductase (InhA) Inhibitor Screening in M. tuberculosis

Given that 4-(1H-pyrrol-1-yl)benzamide derivatives have demonstrated inhibitory activity against InhA, a validated target in the M. tuberculosis type II fatty acid biosynthesis pathway [1], CAS 1286726-82-6 represents an unexplored combination of the pyrrolyl benzamide core with a thiophen-3-ylmethyl amide substituent. This compound can be screened against M. tuberculosis H37Rv for MIC determination using standard microdilution methods (e.g., MABA assay), followed by InhA enzyme inhibition assays to establish target engagement. Selectivity profiling against human A549 lung epithelial cells should be performed to assess the mammalian cytotoxicity window, as previously established for this compound class [1].

Medicinal Chemistry SAR Exploration: Dual-Pharmacophore Library Design Around the Pyrrole–Thiophene–Benzamide Scaffold

CAS 1286726-82-6 serves as an ideal core scaffold for parallel library synthesis aimed at exploring the intersection of two biologically validated pharmacophores: the pyrrolyl benzamide InhA inhibitor motif [1] and the N-[(thiophen-3-yl)methyl]benzamide HA fusion inhibitor motif [2]. Systematic variation can focus on three vectors: (i) the pyrrole ring (replacement with imidazole, pyrazole, or 1,2,3-triazole), (ii) the benzamide linker (amide bioisosteres such as sulfonamide, urea, or reverse amide), and (iii) the thiophene ring (substitution at the 2- and 5-positions with methyl, halogen, or polar groups). The compact molecular weight (282.36 g/mol) and low rotatable bond count (4) provide ample room for property-preserving elaboration while maintaining lead-like physicochemical parameters [2].

Selectivity and Off-Target Profiling: Kinase Panel Screening Leveraging the Pyrrole Pharmacophore

The pyrrole ring is a recognized privileged structure in kinase inhibitor design, with numerous FDA-approved kinase inhibitors incorporating pyrrole or closely related 5-membered N-heteroaromatic motifs [1]. CAS 1286726-82-6, bearing an exposed 4-(1H-pyrrol-1-yl) group on the benzamide core, can be profiled against a broad kinase selectivity panel (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to identify any serendipitous kinase inhibition activity. The thiophen-3-ylmethyl group may confer selectivity advantages over simpler N-aryl pyrrolyl benzamides by occupying an extended hydrophobic pocket adjacent to the ATP binding site, as observed for other thiophene-containing kinase inhibitors [1].

Quote Request

Request a Quote for 4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.